An In-depth Technical Guide to Diazald-N-methyl-13C-N-methyl-d3: Properties and Applications
An In-depth Technical Guide to Diazald-N-methyl-13C-N-methyl-d3: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of the isotopically labeled compound, Diazald-N-methyl-13C-N-methyl-d3. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to facilitate its effective use in advanced research and development settings.
Core Chemical Identity and Properties
Diazald-N-methyl-13C-N-methyl-d3 is a specialized, isotopically labeled version of N-methyl-N-nitroso-p-toluenesulfonamide, commonly known as Diazald. The specific labeling, involving both a stable carbon isotope (¹³C) and deuterium (d₃), imparts unique characteristics that are highly valuable in modern analytical chemistry, particularly in mass spectrometry-based quantification.
The strategic placement of these heavy isotopes provides a distinct mass shift from the unlabeled parent compound, which is fundamental to its primary application as an internal standard.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N,4-di(methyl-¹³C, d₃)-N-nitrosobenzenesulfonamide | N/A |
| Synonyms | Diazald-(N-methyl-¹³C, d₃), 4-Methyl-N-(methyl-¹³C, d₃)-N-nitrosobenzenesulfonamide | N/A |
| CAS Number | 102832-11-1 | [1][2] |
| Molecular Formula | C₇¹³CH₇D₃N₂O₃S | [1] |
| Molecular Weight | 218.27 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 62°C | [1] |
| Storage Temperature | -20°C | [1] |
The Critical Role of Isotopic Labeling in Modern Research
Stable isotope labeled (SIL) compounds, such as Diazald-N-methyl-13C-N-methyl-d3, are indispensable tools in quantitative analysis.[3] The incorporation of isotopes like ¹³C and deuterium creates a compound that is chemically identical to its unlabeled counterpart but possesses a higher mass.[3] This mass difference is the cornerstone of its utility.
The "Gold Standard" Internal Standard in Mass Spectrometry
In quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results.[4][5] The IS is added at a known concentration to all samples (including calibrators and quality controls) at the beginning of the sample preparation process. Its purpose is to correct for variations that can occur during the analytical workflow, such as:
-
Sample Extraction and Recovery: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Signal suppression or enhancement caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).[4][6]
-
Instrumental Variability: Fluctuations in the mass spectrometer's performance.
A SIL internal standard is considered the "gold standard" because it co-elutes chromatographically with the analyte and experiences nearly identical extraction recovery and matrix effects.[4][5] This ensures that any variation affecting the analyte will also affect the SIL-IS to the same extent, leading to a consistent analyte-to-IS response ratio and highly reliable quantification.[4] The use of SIL analogs has been widely shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays.[3]
Diazald-N-methyl-13C-N-methyl-d3 as a Precursor for Labeled Diazomethane
Beyond its direct use, this compound can also serve as a precursor for generating isotopically labeled diazomethane (¹³CH₂N₂ or CD₂N₂). Diazald itself is a well-established and safer precursor for the highly reactive and toxic methylating agent, diazomethane.[7][8] Upon reaction with a base, Diazald decomposes to yield diazomethane.[7][8]
By using the labeled version, researchers can synthesize ¹³C- and/or deuterium-labeled methyl esters and other methylated compounds. This is particularly useful in:
-
Metabolic Studies: Tracing the metabolic fate of a methyl group within a biological system.
-
Mechanistic Studies: Elucidating reaction mechanisms by tracking the labeled methyl group.
-
Lipidomics: A technique known as ¹³C-Trimethylation enhancement using diazomethane (¹³C-TrEnDi) uses ¹³C-labeled diazomethane to derivatize certain lipid classes, which enhances their signal intensity in mass spectrometry.[9]
Experimental Protocols and Workflows
Workflow for Use as an Internal Standard in LC-MS/MS
The following is a generalized workflow for the use of Diazald-N-methyl-13C-N-methyl-d3 as an internal standard for the quantification of unlabeled Diazald or a related analyte.
Objective: To accurately quantify an analyte in a complex biological matrix (e.g., human plasma).
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).
-
Prepare a primary stock solution of Diazald-N-methyl-13C-N-methyl-d3 (the IS) at the same concentration in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Create a series of working standard solutions of the analyte by serial dilution of the primary stock.
-
Prepare a working IS solution by diluting the primary IS stock to a fixed concentration (e.g., 100 ng/mL).
-
To prepare calibration standards, spike an appropriate volume of each analyte working standard into a blank biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation Example):
-
Aliquot 100 µL of each calibrator, QC, and unknown sample into a microcentrifuge tube.
-
Add 20 µL of the working IS solution to every tube (except for blank matrix samples used to check for interference).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
Data Analysis:
-
Monitor the specific mass transitions (MRM transitions) for both the analyte and the IS.
-
Calculate the peak area ratio of the analyte to the IS for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram: LC-MS/MS Quantification Workflow
Caption: Workflow for analyte quantification using a SIL internal standard.
Generation of Labeled Diazomethane
The generation of diazomethane from Diazald is a well-established procedure but must be performed with extreme caution due to the toxic and explosive nature of diazomethane.[10][11] This procedure should only be conducted in a well-ventilated fume hood, behind a safety shield, and using specialized glassware with smooth glass joints.[10]
Reaction Scheme: The base-catalyzed decomposition of Diazald-N-methyl-13C-N-methyl-d3 yields isotopically labeled diazomethane.
Diagram: Diazomethane Generation
Caption: Base-catalyzed generation of labeled diazomethane.
Generalized Protocol:
-
Apparatus Setup: Assemble a diazomethane generation apparatus. The receiving flask should contain the substrate to be methylated dissolved in a suitable solvent (e.g., diethyl ether) and be cooled in a dry ice/isopropanol bath.
-
Base Preparation: In the reaction flask, dissolve potassium hydroxide (KOH) in water and add a co-solvent like ethanol. Heat the mixture to approximately 65°C in a water bath.[10]
-
Diazald Addition: Dissolve Diazald-N-methyl-13C-N-methyl-d3 in diethyl ether. Add this solution dropwise to the heated KOH solution.[10]
-
Collection: The generated labeled diazomethane gas will co-distill with the ether and be collected in the cooled receiving flask, where it will react immediately with the substrate.[10]
Safety and Handling
Diazald and its derivatives are classified as skin sensitizers and irritants.[8] The primary hazard, however, relates to its use as a precursor for diazomethane, which is extremely toxic, a suspected carcinogen, and can be explosive.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations, especially the generation of diazomethane, must be performed in a certified chemical fume hood.[11]
-
Storage: Store Diazald-N-methyl-13C-N-methyl-d3 at -20°C for long-term stability.[1]
-
Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
Diazald-N-methyl-13C-N-methyl-d3 is a highly valuable and specialized chemical tool for the modern research scientist. Its primary application as a stable isotope-labeled internal standard provides the accuracy and precision required for rigorous quantitative bioanalysis in drug development and clinical research. Furthermore, its ability to serve as a precursor for labeled diazomethane opens avenues for advanced mechanistic and metabolic studies. Proper understanding of its properties, coupled with strict adherence to safety protocols, will enable researchers to fully leverage the capabilities of this powerful analytical reagent.
References
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Wikipedia. (n.d.). Diazald. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Wang, G., Hsieh, Y., & Korfmacher, W. A. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 139-145. Retrieved from [Link]
-
Patel, K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Fieser, L. F., & Fieser, M. (n.d.). N-Methyl-N-nitroso-p-toluenesulfonamide Original Commentary. MPG.PuRe. Retrieved from [Link]
-
McDougall, D. J., et al. (2021). An In Silico Database for Automated Feature Identification of High-Resolution Tandem Mass Spectrometry ¹³C Trimethylation Enhancement Using Diazomethane (¹³CTrEnDi)-Modified Lipid Data. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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